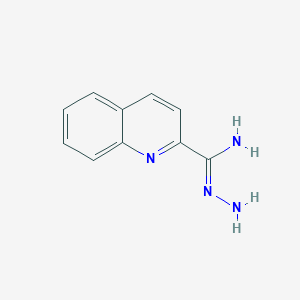

N-aminoquinoline-2-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

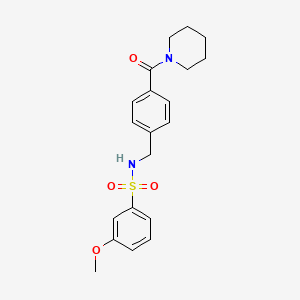

N-aminoquinoline-2-carboximidamide is a chemical compound with the CAS number 1014-17-1 . It is a high-quality reference standard .

Molecular Structure Analysis

The molecular structure of N-aminoquinoline-2-carboximidamide is characterized by its IUPAC name quinoline-2-carboximidhydrazide . The InChI code is 1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) and the InChI key is WNIZZMOQFRUDCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-aminoquinoline-2-carboximidamide has a molecular weight of 186.22 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Synthesis and Biological Activity

A series of derivatives bearing cationic side chains were synthesized from aminoanthraquinones, exploring the effects of side chain positioning on biological activity. The study found that carboxamide-linked compounds exhibited varying degrees of cytotoxicity, with some demonstrating substantial growth delays against in vivo tumors, highlighting their potential in cancer therapy (Bu et al., 2001).

Antimalarial Applications

The therapeutic application of 8-aminoquinolines, a class to which N-aminoquinoline-2-carboximidamide is related, in latent malaria treatment provides significant insights into scientific and clinical practices. This class has brought forward revolutionary discoveries and shows promise against endemic malaria, with research exploring their efficacy and safety (Baird, 2019).

Antiallergy Agents

Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, obtained by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, revealed significant antiallergy activity. This demonstrates the potential of N-aminoquinoline-2-carboximidamide derivatives in developing new antiallergy medications (Althuis et al., 1980).

Antiviral Effects

Chloroquine, a well-known 9-aminoquinoline, has shown potential against various viral infections by inhibiting pH-dependent steps of virus replication and exerting immunomodulatory effects. This suggests that derivatives of N-aminoquinoline-2-carboximidamide could have similar antiviral applications (Savarino et al., 2003).

Chemical Synthesis Techniques

Studies have developed methods for the selective removal of aminoquinoline auxiliary and auxiliary-assisted palladium-catalyzed arylation and alkylation, contributing to the advancement of synthetic chemistry and facilitating the synthesis of complex molecules (Zhang et al., 2019; Shabashov & Daugulis, 2010).

特性

IUPAC Name |

N'-aminoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIZZMOQFRUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminoquinoline-2-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881597.png)

![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)